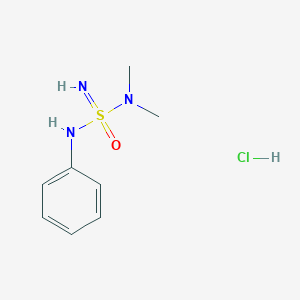![molecular formula C8H7LiN4O2 B3013726 Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 2378503-86-5](/img/structure/B3013726.png)
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate, is not directly mentioned in the provided papers. However, the papers do provide insights into the chemistry of related triazolopyrimidine compounds, which can be used to infer some aspects of the compound . The first paper discusses the use of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine as a ligand for divalent metal thiocyanates, providing information on the coordination chemistry and crystal structures of such complexes . The second paper describes the lithiation reactions of triazolopyridine derivatives, which are structurally similar to triazolopyrimidines, and their subsequent reactions with electrophiles to yield various substituted compounds .
Synthesis Analysis
The synthesis of this compound is not detailed in the provided papers. However, the second paper provides a method for the lithiation of triazolopyridine derivatives . This process involves the formation of a lithium derivative through the directed lithiation of the parent compound, which then reacts with various electrophiles to form substituted triazolopyridines. This method could potentially be adapted for the synthesis of the compound of interest by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the first paper gives detailed descriptions of the crystal structures of related metal thiocyanate complexes with dimethyltriazolopyrimidine ligands . These structures reveal the coordination environment around the metal centers and the geometry of the ligands. Such information can be valuable in predicting the molecular geometry and potential binding sites of the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactions described in the second paper . The lithiated derivatives of triazolopyridines are shown to react with a variety of electrophiles, leading to the formation of substituted derivatives. This suggests that the compound of interest may also undergo similar reactions, potentially allowing for the introduction of various functional groups at the 7-position of the triazolopyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the spectroscopic methods used to study the metal thiocyanate complexes in the first paper could be applied to the compound of interest to determine its physical properties, such as solubility, melting point, and spectral characteristics. The crystallographic data provided for the complexes may also offer insights into the potential packing and intermolecular interactions in the solid state of the compound.
Scientific Research Applications
Design and Synthesis in Chemical Research
A study by Dong et al. (2008) focuses on the design and synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. This research is pivotal in understanding the structural and chemical properties of such compounds.
Structural and Chemical Properties
Research by Sheina et al. (2023) explores the structural and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. This study provides insights into the electronic structure and potential applications in chemistry.
Synthesis Techniques
Kolosov et al. (2015) investigate the synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives, contributing to the understanding of chemical synthesis techniques for such compounds. Read more.
Biological and Medicinal Applications
A study by De Long (2006) sheds light on the biological and medicinal applications of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives, illustrating their potential in herbicidal and fungicidal activities.
Lithiation Reactions
Jones and Sliskovic (1982) discuss lithiation reactions of 1,2,3-triazolo[1,5-a]pyrimidine, contributing to the broader understanding of chemical reactions involving such compounds. Read more.
Fungicidal Activities
Li De-jiang (2008) explores the synthesis and fungicidal activities of novel triazolopyrimidine-carbonylhydrazone derivatives, indicating potential agricultural applications. Read more.
Safety and Hazards
Future Directions
The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle has found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo [1,5- a ]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be effective in treating certain types of cancer.
properties
IUPAC Name |
lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.Li/c1-4-3-6(7(13)14)12-8(9-4)10-5(2)11-12;/h3H,1-2H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMQYUCKKJWCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC2=NC(=NN2C(=C1)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)


![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)






![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)
